molecular formula C16H16O2S B13753194 2,2-Diphenyl-4-mercaptobutyric acid CAS No. 73758-57-3

2,2-Diphenyl-4-mercaptobutyric acid

Cat. No.: B13753194
CAS No.: 73758-57-3
M. Wt: 272.4 g/mol
InChI Key: ZWILEONEUTXNPU-UHFFFAOYSA-N
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Description

2,2-Diphenyl-4-mercaptobutyric acid is an organic compound with the molecular formula C16H16O2S and a molecular weight of 272.362 g/mol It is characterized by the presence of two phenyl groups and a mercapto group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-4-mercaptobutyric acid typically involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol. This intermediate is further reacted with phenylacetic acid under basic conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-4-mercaptobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-4-mercaptobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-4-mercaptobutyric acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-4-hydroxybutyric acid: Similar structure but with a hydroxyl group instead of a mercapto group.

    2,2-Diphenyl-4-aminobutyric acid: Contains an amino group instead of a mercapto group.

    2,2-Diphenyl-4-carboxybutyric acid: Features an additional carboxylic acid group.

Uniqueness

2,2-Diphenyl-4-mercaptobutyric acid is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Properties

CAS No.

73758-57-3

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

2,2-diphenyl-4-sulfanylbutanoic acid

InChI

InChI=1S/C16H16O2S/c17-15(18)16(11-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,17,18)

InChI Key

ZWILEONEUTXNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCS)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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